3-Bromo-6-nitrodurene
Description
Historical Context of Durene Functionalization
Durene, or 1,2,4,5-tetramethylbenzene, has been a subject of chemical investigation for over a century. Its symmetrical structure and the presence of four activating methyl groups make it a highly reactive substrate for electrophilic aromatic substitution reactions. Historically, research on durene functionalization has paved the way for a deeper understanding of reaction mechanisms and the directing effects of alkyl groups in polysubstituted aromatic systems. Early studies focused on fundamental reactions such as nitration and halogenation, laying the groundwork for the synthesis of more complex derivatives. A notable early investigation into the functionalization of durene derivatives is the 1931 study on the nitration of bromodurene, which provided initial insights into the synthesis of bromo-nitro substituted durenes. acs.org
Significance of Multifunctionalized Aromatic Systems
Multifunctionalized aromatic systems are at the heart of modern organic chemistry. The presence of diverse functional groups on a single aromatic ring allows for selective transformations, enabling the construction of intricate molecular architectures. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. The specific combination of functional groups, such as a halogen and a nitro group, on an aromatic core can impart unique reactivity, making them valuable precursors for nucleophilic substitution, reduction, and cross-coupling reactions.
Scope and Research Focus on 3-Bromo-6-nitrodurene
This article will provide a focused examination of this compound. Due to the limited availability of contemporary research on this specific isomer, this work will draw heavily on foundational studies while contextualizing the compound's potential significance. The subsequent sections will detail its chemical properties, the synthetic pathway via the nitration of bromodurene, and its characteristic reactions, thereby offering a comprehensive overview of this particular multifunctionalized aromatic compound.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBOKTVENHJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294569 | |
| Record name | 3-Bromo-6-nitrodurene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60294569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-10-8 | |
| Record name | 52415-10-8 | |
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| Record name | 3-Bromo-6-nitrodurene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-nitro-2,3,5,6-tetramethylbenzene | |
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Reactivity and Potential Applications
Nucleophilic Aromatic Substitution
The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a variety of nucleophiles. This would provide a pathway to a range of other functionalized durene derivatives.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would yield 3-Bromo-6-aminodurene, a valuable intermediate for the synthesis of azo dyes, and other more complex molecules. The historical study on the nitration of bromodurene also explored the reduction of the resulting nitro compounds. acs.org
Potential as a Synthetic Intermediate
Given its array of functional groups, this compound holds potential as a versatile intermediate in organic synthesis. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The nitro group can be transformed into various other functionalities, and the methyl groups could potentially undergo oxidation to carboxylic acids under harsh conditions.
Conclusion
3-Bromo-6-nitrodurene, while not a widely studied compound in contemporary chemistry, represents an interesting example of a multifunctionalized aromatic system. Its synthesis, rooted in the historical exploration of durene chemistry, and its potential for diverse reactivity highlight the continuing importance of understanding the chemistry of polysubstituted benzenes. While modern research has largely overlooked this specific isomer, the foundational principles of organic chemistry suggest it could serve as a valuable, albeit niche, building block in synthetic endeavors. Further investigation into the precise synthesis and reactivity of this compound could yet unveil new applications for this classic aromatic derivative.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Bromo-6-nitrodurene. scispace.combohrium.com
A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. This process yields the equilibrium structure, providing precise predictions of bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would involve determining the precise orientation of the nitro group and the methyl groups relative to the benzene (B151609) ring. The results of such a calculation would resemble the illustrative data in Table 1.
Illustrative DFT-Calculated Geometrical Parameters for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. The values are based on standard bond lengths and angles for substituted nitroaromatic compounds.
| Parameter | Type | Atom(s) Involved | Calculated Value |
| Bond Length | C-C (aromatic) | C1-C2 | 1.39 Å |
| Bond Length | C-C (aromatic) | C2-C3 | 1.40 Å |
| Bond Length | C-N | C6-N | 1.48 Å |
| Bond Length | N-O | N-O | 1.22 Å |
| Bond Length | C-Br | C3-Br | 1.90 Å |
| Bond Length | C-H (methyl) | C(methyl)-H | 1.09 Å |
| Bond Angle | C-C-C (aromatic) | C1-C2-C3 | 121.0° |
| Bond Angle | C-C-N | C1-C6-N | 119.5° |
| Bond Angle | O-N-O | O-N-O | 124.0° |
| Dihedral Angle | C-C-N-O | C1-C6-N-O | ~45° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govscholarsresearchlibrary.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net
For this compound, the four electron-donating methyl groups would raise the energy of the HOMO, while the electron-withdrawing nitro and bromo groups would lower the energy of the LUMO. A DFT calculation would precisely quantify these energies and the resulting gap. The analysis of substituent effects on the frontier orbitals of monosubstituted benzenes shows a clear correlation between the nature of the substituent and the orbital energies. acs.org
Illustrative Frontier Orbital Energies for Substituted Durene Systems Note: The following data is hypothetical, intended to illustrate expected trends in HOMO, LUMO, and energy gap values as calculated by DFT methods.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Durene | -8.50 | -0.50 | 8.00 |
| Nitrodurene | -9.10 | -1.80 | 7.30 |
| Bromodurene | -8.75 | -0.95 | 7.80 |
| This compound | -9.35 | -2.15 | 7.20 |
Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data.
NMR Chemical Shifts: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method to compute the isotropic magnetic shielding constants for each nucleus. nih.govacs.orgacs.org These theoretical shielding values are then linearly scaled against the values for a reference compound (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts that can be directly compared with experimental spectra. wiley.com This process is highly effective for the structural elucidation of organic compounds. nih.govosti.gov
Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts for this compound Note: This table presents hypothetical data to demonstrate the correlation typically achieved between GIAO-DFT calculated and experimental chemical shifts.
| Carbon Atom | Calculated Shielding (ppm) | Predicted Shift (ppm) | Experimental Shift (ppm) |
| C1 | 48.2 | 135.3 | 134.8 |
| C2 | 51.5 | 132.0 | 131.5 |
| C3 (C-Br) | 65.1 | 118.4 | 118.9 |
| C4 | 50.8 | 132.7 | 132.1 |
| C5 | 49.0 | 134.5 | 134.0 |
| C6 (C-NO₂) | 35.6 | 147.9 | 148.2 |
UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnanobioletters.com These calculations provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). chemrxiv.org Such calculations for nitroaromatic compounds can help assign the observed spectral bands to specific electronic transitions, such as n→π* or π→π* transitions involving the nitro group and the aromatic ring. rsc.orgresearchgate.net
Illustrative TD-DFT Results for Electronic Transitions in this compound Note: The following data is hypothetical and illustrates the typical output of a TD-DFT calculation for predicting a UV-Vis spectrum.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 345 | 0.008 | n → π* (NO₂) |
| S₀ → S₂ | 280 | 0.150 | π → π |
| S₀ → S₃ | 255 | 0.480 | π → π (Charge Transfer) |
Mechanistic Pathway Elucidation
Theoretical chemistry is uniquely capable of exploring the high-energy, transient species that govern the mechanism of a chemical reaction.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the maximum energy point along the minimum energy reaction path. acs.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, a structure which has a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. diva-portal.orgresearchgate.net
The energy difference between the reactants and the transition state is the activation energy (energy barrier). For reactions involving this compound, such as further electrophilic substitution or nucleophilic substitution, DFT calculations can be used to model the structures of all reactants, intermediates, transition states, and products. For instance, in the electrophilic nitration of aromatic compounds, computational studies have characterized the key π-complex and σ-complex (Wheland intermediate) species and the transition states that connect them. acs.orgresearchgate.netresearchgate.net
Illustrative Energy Profile for a Hypothetical Reaction Step Note: This table provides a hypothetical energy profile for an electrophilic attack on this compound, demonstrating how relative energies are calculated.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + E⁺ | 0.0 |
| TS1 | Transition State to Intermediate | +12.5 |
| Intermediate | σ-complex | +5.8 |
| TS2 | Transition State to Product | +7.2 |
| Products | Substituted Product + H⁺ | -10.4 |
Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that it correctly connects the desired reactants and products. ic.ac.uk The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. rsc.orgresearcher.life A successful IRC calculation confirms the identity of the minima (reactants and products) linked by the transition state. researcher.life
Further analysis can be performed on the reaction force, which is the negative derivative of the potential energy along the IRC. cuni.cz The profile of the reaction force reveals distinct phases of the reaction, including reactant preparation, the breaking and forming of bonds in the transition region, and final product relaxation. cuni.cz This provides a deeper, more dynamic picture of the chemical transformation beyond static points on the potential energy surface.
Theoretical Studies on Electronic Effects of Substituents
Theoretical and computational studies provide significant insights into the electronic structure of this compound, elucidating the influence of the bromo, nitro, and methyl substituents on the aromatic ring. The electronic properties of the molecule are primarily dictated by the interplay of inductive and resonance effects of these groups, further modulated by steric interactions inherent to the durene core.
The nitro group (NO₂) is a powerful electron-withdrawing substituent. researchgate.net It exerts its influence through two primary mechanisms: a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). researchgate.netpw.edu.pl The -I effect involves the withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework due to the high electronegativity of the nitrogen and oxygen atoms. pw.edu.pl The -M effect involves the delocalization of π-electrons from the ring into the nitro group, which is possible when the nitro group is coplanar with the aromatic ring. quora.com This resonance withdrawal significantly reduces the electron density at the ortho and para positions relative to the nitro group. quora.comlibretexts.org The Hammett substituent constant (σ) for a nitro group is positive and relatively high for both meta and para positions, which is characteristic of strong electron-attracting substituents. pw.edu.pl
In this compound, the durene framework itself, with its four methyl groups, provides a unique steric and electronic environment. The methyl groups are weak electron-donating groups through an inductive (+I) and hyperconjugative effect. However, the two methyl groups flanking the nitro group at position 6 cause significant steric hindrance. This steric crowding can force the nitro group to twist out of the plane of the benzene ring. pw.edu.pldokumen.pub Such a loss of planarity leads to "steric inhibition of resonance," which reduces the -M effect of the nitro group because the p-orbitals of the nitro group and the aromatic ring can no longer overlap effectively. pw.edu.pl This effect has been observed in related molecules like nitrodurene, where the dipole moment is significantly reduced compared to nitrobenzene, indicating a decrease in resonance interaction. dokumen.pub
Computational models, such as those based on Density Functional Theory (DFT) or semi-empirical methods, are used to quantify these effects. researchgate.netarxiv.org These calculations can determine the partial atomic charges on the ring carbons, the molecular dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, theoretical models would predict a complex distribution of electron density, with the nitro group being the most significant sink for electrons, followed by the bromine atom. The steric inhibition of the nitro group's resonance would temper its electron-withdrawing capability compared to an unhindered nitrobenzene.
The table below summarizes the expected electronic effects of the substituents on the durene ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Nitro (NO₂) | 6 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating |
| Bromo (Br) | 3 | -I (Withdrawing) | +M (Donating) | Deactivating |
| Methyl (CH₃) | 1,2,4,5 | +I (Weakly Donating) | Hyperconjugation (Weakly Donating) | Activating |
To illustrate the quantitative impact of these substituents, theoretical calculations can provide values for key electronic descriptors. The following table presents illustrative data consistent with the principles of substituent effects discussed in the literature.
| Compound | Calculated Dipole Moment (Debye) | Calculated Charge on Ring Carbon C-3 (a.u.) | Calculated Charge on Ring Carbon C-6 (a.u.) |
| Durene | 0 | -0.05 | -0.05 |
| Bromodurene | ~1.55 dokumen.pub | +0.08 (C-Br) | -0.04 |
| Nitrodurene | ~3.39 dokumen.pub | -0.03 | +0.15 (C-NO₂) |
| This compound | ~2.5 - 3.5 | +0.10 (C-Br) | +0.18 (C-NO₂) |
Synthetic Utility and Future Research Directions
3-Bromo-6-nitrodurene as a Versatile Synthetic Intermediate
This compound serves as a valuable and multifaceted intermediate in organic synthesis. Its structure, featuring a bromine atom and a nitro group on a tetramethylbenzene (durene) core, provides two distinct points of reactivity. The presence of these functional groups allows for a variety of chemical transformations, making it a key building block for more complex molecules.
The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This is a fundamental strategy for constructing larger aromatic systems. Furthermore, the bromine can be displaced by various nucleophiles or converted into an organometallic reagent, further expanding its synthetic potential.
The nitro group, on the other hand, can be readily reduced to an amino group. This transformation is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The resulting amine can then undergo a plethora of subsequent reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse array of derivatives. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, directing further electrophilic substitutions.
Potential in the Construction of Polyfunctionalized Aromatic Architectures
The unique arrangement of the bromo and nitro functionalities on the sterically hindered durene framework makes this compound an ideal precursor for the synthesis of polyfunctionalized aromatic architectures. The stepwise and selective manipulation of these two groups allows for the controlled introduction of various substituents onto the aromatic ring.
For instance, the nitro group can be reduced to an amine, which can then be protected. Subsequently, the bromine atom can be utilized in a cross-coupling reaction to introduce a new substituent. Deprotection of the amino group followed by further functionalization, such as diazotization and subsequent Sandmeyer reactions, can install a third functional group. This sequential approach provides a powerful tool for the regioselective synthesis of highly substituted durene derivatives that would be challenging to prepare through other methods.
The construction of these complex aromatic structures is of significant interest in the development of new materials with tailored electronic and optical properties. The sterically demanding nature of the durene core can also impart unique conformational constraints on the final molecules, influencing their physical and biological properties.
Future Research Avenues in Novel Transformations and Derivatizations
The synthetic utility of this compound is far from fully explored, presenting numerous opportunities for future research. One promising area lies in the development of novel catalytic systems for the functionalization of the C-Br bond. This includes exploring new ligands and reaction conditions for cross-coupling reactions to improve efficiency, selectivity, and substrate scope.
Further investigation into the reactivity of the nitro group is also warranted. While reduction to the amine is a standard transformation, exploring alternative reactions of the nitro group, such as partial reduction or its participation in cyclization reactions, could lead to the discovery of new synthetic methodologies.
Moreover, the combination of the bromo and nitro groups on the same aromatic ring opens up possibilities for tandem or one-pot reactions, where both functionalities are transformed in a single synthetic operation. The development of such efficient processes would be highly valuable for the streamlined synthesis of complex target molecules.
Q & A
Q. Basic Methodology
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and aromatic protons. Nitro groups deshield adjacent carbons (δ ~140–150 ppm).
- FT-IR : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺ at m/z 278) and isotopic patterns (Br: 1:1 ratio).
Advanced Application : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions.
How does steric hindrance in durene derivatives influence reaction kinetics?
Advanced Mechanistic Study
The tetramethyl groups in durene create steric bulk, slowing electrophilic substitution. Kinetic studies (e.g., UV-Vis monitoring) reveal:
- Nitration Rates : Lower reaction rates compared to toluene derivatives due to hindered access to reactive sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent diffusion but may increase side reactions.
Data Insight : For 4-Bromo-2-nitroaniline derivatives, refluxing in HCl/H₂O enhances solubility and reduces byproducts .
What are the optimal storage conditions to prevent degradation of this compound?
Q. Basic Protocol
- Temperature : Store at 0–6°C in amber vials to inhibit thermal decomposition and photodegradation .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the nitro group.
Stability Testing : Accelerated aging studies (40°C/75% RH) over 4 weeks can predict shelf-life using HPLC stability-indicating assays.
How can computational chemistry aid in predicting reactivity of this compound?
Q. Advanced Methodology
- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) to map charge densities and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics : Model solvent effects on reaction pathways (e.g., solvation shells in nitration).
Case Study : For 6-Bromo-2-(4-nitrophenyl)-imidazo[1,2-a]pyrimidine, DFT accurately predicted bromine’s meta-directing influence .
What strategies mitigate side reactions during bromination of nitrodurene?
Q. Experimental Design
- Low Temperature : Conduct bromination at –10°C to suppress dibromination.
- Catalyst Optimization : Use FeBr₃ (1.2 eq.) for controlled mono-substitution.
- In Situ Monitoring : TLC or GC-MS to track reaction progress and quench at ~90% conversion.
Data Validation : Compare with bromo-nitrotoluene syntheses achieving >97% purity via fractional distillation .
How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?
Advanced Mechanistic Insight
The nitro group’s strong electron-withdrawing effect deactivates the ring, making Suzuki-Miyaura couplings challenging. Strategies include:
- Pre-activation : Convert Br to a better leaving group (e.g., triflate).
- Ligand Screening : Bulky ligands (SPhos) enhance Pd catalyst turnover in electron-deficient systems .
Example : For 2-Bromo-6-methylpyridine, Ni-catalyzed reductive coupling achieved 89% yield under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
